
Benzene, 1-ethyl-4-(1-methylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethyl-4-(1-methylcyclohexyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with an ethyl group and a 1-methylcyclohexyl group. This compound is part of the larger family of substituted benzenes, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- typically involves the alkylation of benzene with ethyl and 1-methylcyclohexyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride and 1-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-ethyl-4-(1-methylcyclohexyl)- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-ethyl-4-(1-methylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzene, 1-ethyl-4-(1-methylcyclohexyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used as an intermediate in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Benzene, 1-ethyl-4-(1-methylcyclohexyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-ethyl-4-methyl-
- Benzene, 1-ethyl-4-(1-methylethyl)-
- Benzene, 1-(1,5-dimethylhexyl)-4-methyl-
Uniqueness
Benzene, 1-ethyl-4-(1-methylcyclohexyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group and a 1-methylcyclohexyl group on the benzene ring differentiates it from other similar compounds, leading to unique reactivity and applications.
Propriétés
Numéro CAS |
14962-16-4 |
|---|---|
Formule moléculaire |
C15H22 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
1-ethyl-4-(1-methylcyclohexyl)benzene |
InChI |
InChI=1S/C15H22/c1-3-13-7-9-14(10-8-13)15(2)11-5-4-6-12-15/h7-10H,3-6,11-12H2,1-2H3 |
Clé InChI |
JNEWLYKBCOSBBH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2(CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
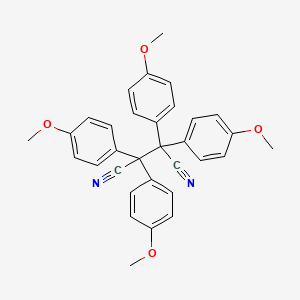
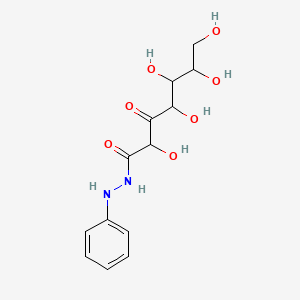
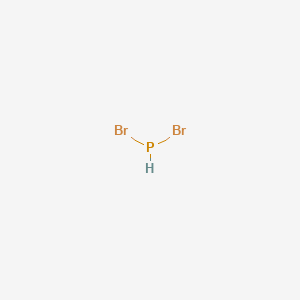
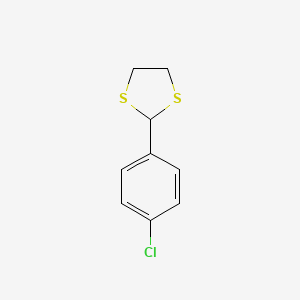
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
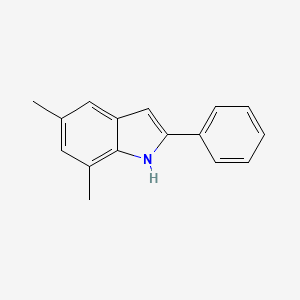
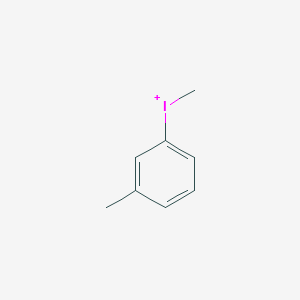
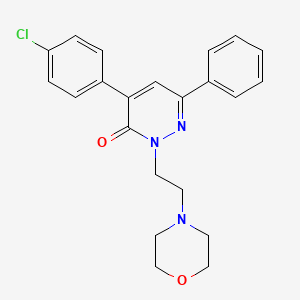
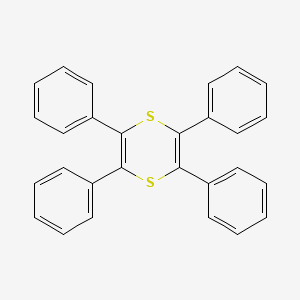
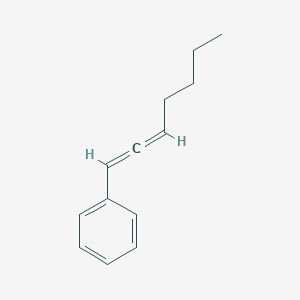
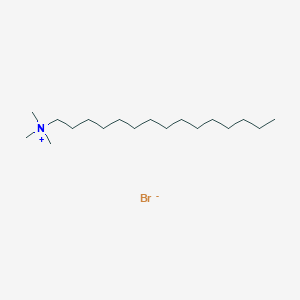
![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)

